Cas no 68303-37-7 (N-(5-Chloropyrimidin-2-yl)acetamide)

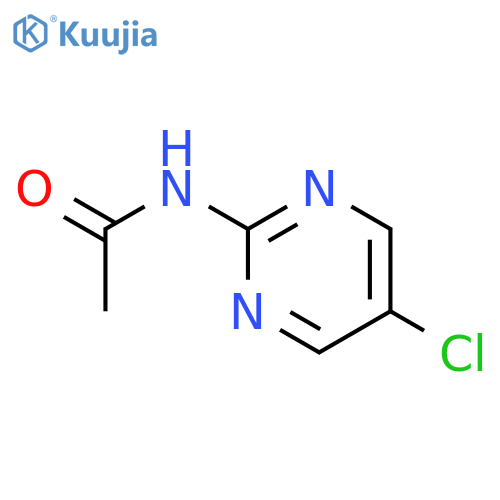

68303-37-7 structure

商品名:N-(5-Chloropyrimidin-2-yl)acetamide

N-(5-Chloropyrimidin-2-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(5-Chloropyrimidin-2-yl)acetamide

- N-(5-chloro-2-pyrimidinyl)Acetamide

- RJPARKBQHNQWHS-UHFFFAOYSA-N

- BS-50138

- E76290

- CS-0153959

- SB57478

- FT-0704506

- SCHEMBL11470783

- 2-acetamido-5-chloropyrimidine

- 68303-37-7

- DA-41708

-

- インチ: InChI=1S/C6H6ClN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11)

- InChIKey: RJPARKBQHNQWHS-UHFFFAOYSA-N

- ほほえんだ: CC(NC1=NC=C(Cl)C=N1)=O

計算された属性

- せいみつぶんしりょう: 171.0199395g/mol

- どういたいしつりょう: 171.0199395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 54.9Ų

N-(5-Chloropyrimidin-2-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224599-250mg |

N-(5-Chloropyrimidin-2-yl)acetamide |

68303-37-7 | 95% | 250mg |

¥375.00 | 2024-05-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N97690-250mg |

N-(5-Chloropyrimidin-2-yl)acetamide |

68303-37-7 | 95% | 250mg |

¥388.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VS354-200mg |

N-(5-Chloropyrimidin-2-yl)acetamide |

68303-37-7 | 95+% | 200mg |

448.0CNY | 2021-07-14 | |

| Chemenu | CM123582-5g |

N-(5-chloropyrimidin-2-yl)acetamide |

68303-37-7 | 95% | 5g |

$*** | 2023-05-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VS354-1g |

N-(5-Chloropyrimidin-2-yl)acetamide |

68303-37-7 | 95+% | 1g |

1569.0CNY | 2021-07-14 | |

| eNovation Chemicals LLC | Y1222111-5g |

N-(5-Chloropyrimidin-2-yl)acetamide |

68303-37-7 | 95% | 5g |

$700 | 2024-06-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224599-1g |

N-(5-Chloropyrimidin-2-yl)acetamide |

68303-37-7 | 95% | 1g |

¥1050.00 | 2024-05-03 | |

| Ambeed | A396300-100mg |

N-(5-Chloropyrimidin-2-yl)acetamide |

68303-37-7 | 95% | 100mg |

$14.0 | 2025-02-26 | |

| 1PlusChem | 1P00ICA5-1g |

N-(5-Chloropyrimidin-2-yl)acetamide |

68303-37-7 | 95% | 1g |

$120.00 | 2024-04-22 | |

| Chemenu | CM123582-1g |

N-(5-chloropyrimidin-2-yl)acetamide |

68303-37-7 | 95% | 1g |

$*** | 2023-05-29 |

N-(5-Chloropyrimidin-2-yl)acetamide 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

68303-37-7 (N-(5-Chloropyrimidin-2-yl)acetamide) 関連製品

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:68303-37-7)N-(5-Chloropyrimidin-2-yl)acetamide

清らかである:99%

はかる:5g

価格 ($):471.0